N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide
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Overview
Description
N-(4-Chlorobenzenesulfonyl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, along with methoxy and chlorobenzene substituents. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzenesulfonyl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxyaniline and 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active sites of enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to inhibit enzymes makes it a candidate for the treatment of diseases where enzyme activity is dysregulated.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzenesulfonyl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, primarily enzymes. The sulfonamide group can form hydrogen bonds with the active site residues of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
- N-(4-chlorobenzenesulfonyl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
- N-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-3-methylbenzamide
- 4-Methoxybenzenesulfonyl chloride
Comparison:
- N-(4-chlorobenzenesulfonyl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide has an additional methoxy group, which can influence its reactivity and binding properties.
- N-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-3-methylbenzamide has a methyl group instead of a methoxy group, which can affect its steric and electronic properties.
- 4-Methoxybenzenesulfonyl chloride lacks the benzamide moiety, making it less complex but still useful as a reagent in organic synthesis.
The uniqueness of N-(4-chlorobenzenesulfonyl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C22H20ClNO6S |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C22H20ClNO6S/c1-28-18-9-7-17(8-10-18)24(31(26,27)19-11-5-16(23)6-12-19)22(25)15-4-13-20(29-2)21(14-15)30-3/h4-14H,1-3H3 |
InChI Key |
JCDOIIWEGCSGAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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